molecular formula C9H8N6O3S B10889144 5-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione

5-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B10889144
M. Wt: 280.27 g/mol
InChI Key: ATSYAVAIEONEQW-ONNFQVAWSA-N
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Description

2-HYDROXY-5-NITROBENZALDEHYDE 1-(5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL)HYDRAZONE is a complex organic compound that combines the structural features of nitrobenzaldehyde and triazole derivatives

Preparation Methods

The synthesis of 2-HYDROXY-5-NITROBENZALDEHYDE 1-(5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL)HYDRAZONE typically involves a multi-step process:

    Starting Materials: The synthesis begins with 2-hydroxy-5-nitrobenzaldehyde and 4,5-dihydro-1H-1,2,4-triazole-3-thione.

    Condensation Reaction: The aldehyde group of 2-hydroxy-5-nitrobenzaldehyde reacts with the hydrazine group of 4,5-dihydro-1H-1,2,4-triazole-3-thione under acidic or basic conditions to form the hydrazone linkage.

    Reaction Conditions: The reaction is typically carried out in a solvent such as ethanol or methanol, and may require heating to facilitate the condensation process.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

2-HYDROXY-5-NITROBENZALDEHYDE 1-(5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL)HYDRAZONE can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but can include various derivatives with modified functional groups.

Scientific Research Applications

2-HYDROXY-5-NITROBENZALDEHYDE 1-(5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL)HYDRAZONE has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.

    Materials Science: It is used in the development of advanced materials, including polymers and coatings, where its chemical properties can enhance material performance.

    Biological Studies: The compound is studied for its interactions with biological systems, including enzyme inhibition and receptor binding, which can provide insights into its mechanism of action.

    Industrial Applications: It is explored for use in various industrial processes, such as catalysis and chemical synthesis, where its reactivity can be advantageous.

Mechanism of Action

The mechanism of action of 2-HYDROXY-5-NITROBENZALDEHYDE 1-(5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL)HYDRAZONE involves several molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, proteins, and receptors in biological systems, leading to inhibition or activation of specific pathways.

    Pathways Involved: It may affect pathways related to oxidative stress, apoptosis, and cell signaling, contributing to its biological effects.

    Binding Interactions: The hydrazone and triazole moieties can form hydrogen bonds and other interactions with target molecules, stabilizing the compound’s binding and enhancing its activity.

Comparison with Similar Compounds

2-HYDROXY-5-NITROBENZALDEHYDE 1-(5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL)HYDRAZONE can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 2-hydroxy-5-nitrobenzaldehyde, 4,5-dihydro-1H-1,2,4-triazole-3-thione, and their derivatives share structural similarities.

    Uniqueness: The combination of nitrobenzaldehyde and triazole moieties in a single molecule provides unique chemical and biological properties, making it distinct from its individual components.

This detailed article provides a comprehensive overview of 2-HYDROXY-5-NITROBENZALDEHYDE 1-(5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL)HYDRAZONE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H8N6O3S

Molecular Weight

280.27 g/mol

IUPAC Name

5-[(2E)-2-[(2-hydroxy-5-nitrophenyl)methylidene]hydrazinyl]-1,2-dihydro-1,2,4-triazole-3-thione

InChI

InChI=1S/C9H8N6O3S/c16-7-2-1-6(15(17)18)3-5(7)4-10-12-8-11-9(19)14-13-8/h1-4,16H,(H3,11,12,13,14,19)/b10-4+

InChI Key

ATSYAVAIEONEQW-ONNFQVAWSA-N

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])/C=N/NC2=NC(=S)NN2)O

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C=NNC2=NC(=S)NN2)O

Origin of Product

United States

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